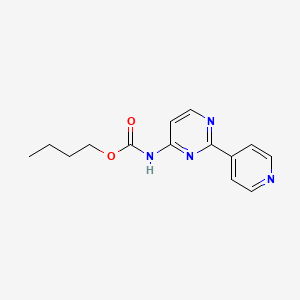

Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate

Description

Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-4-yl group at the 2-position and a carbamate functional group at the 4-position. These compounds are pivotal intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., p38 MAP kinase inhibitors) . The tert-butyl carbamate group enhances stability and modulates solubility, making it a common pharmacophore in drug discovery pipelines.

Properties

CAS No. |

61310-44-9 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

butyl N-(2-pyridin-4-ylpyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C14H16N4O2/c1-2-3-10-20-14(19)18-12-6-9-16-13(17-12)11-4-7-15-8-5-11/h4-9H,2-3,10H2,1H3,(H,16,17,18,19) |

InChI Key |

VFMNIYGZWOAILQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate typically involves the reaction of pyridin-4-ylpyrimidin-4-ylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The general reaction scheme is as follows:

Reactants: Pyridin-4-ylpyrimidin-4-ylamine and butyl chloroformate.

Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

Procedure: The amine is dissolved in the solvent, and the base is added. Butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.

Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Industrial Production Methods

Industrial production of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound undergoes nucleophilic substitution at electron-deficient positions. For example:

-

Chloride displacement : Reacts with amines (e.g., piperazine derivatives) under basic conditions to form substituted pyrimidinamines .

-

Methanesulfonyl group substitution : The methanesulfonyl (Ms) group at the pyrimidine C2 position is displaced by nucleophiles like imidazole or phenethylamine in polar aprotic solvents (e.g., DMF) .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Piperidine | DCM/Et₃N | 20–25°C | Pyrimidin-4-yl-piperidine derivative |

| NaN₃ (Azide) | DMF | 80°C | 4-Azidopyrimidine analog |

| KOtBu (Base) | THF | 0°C to RT | Dealkylated pyrimidine |

Palladium-Catalyzed Cross-Couplings

The pyridine and pyrimidine rings participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki coupling : Bromine or chlorine substituents on the pyrimidine ring react with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl amines (e.g., 4-aminopyridine) using Pd₂(dba)₃ and Xantphos .

Example Cross-Coupling Data

| Substrate | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Bromo-pyrimidine | Pd(OAc)₂/XPhos | 78% | Kinase inhibitor intermediates |

| 2-Chloro-pyrimidine | PdCl₂(PPh₃)₂/K₃PO₄ | 85% | Anticancer scaffold synthesis |

Hydrolysis and Deprotection

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : TFA in DCM cleaves the tert-butyl carbamate to release free amines .

-

Basic hydrolysis : LiOH in THF/water hydrolyzes the butyl ester to carboxylic acids .

Hydrolysis Kinetics

| Condition | Rate (t₁/₂) | Byproduct |

|---|---|---|

| 1M HCl (MeOH) | 2 h | CO₂ + butanol |

| 0.5M LiOH (THF/H₂O) | 30 min | 4-Pyrimidinecarboxylic acid |

Oxidation and Reduction

-

Pyridine N-oxidation : mCPBA oxidizes the pyridine nitrogen to N-oxide, enhancing solubility .

-

Carbamate reduction : NaBH₄ or LiAlH₄ reduces the carbamate to methylene groups, though this is less common due to steric hindrance.

Curtius Rearrangement

Under thermal conditions (toluene, 100°C), the carbamate undergoes Curtius rearrangement via an isocyanate intermediate to form ureas or amines . This reaction is critical in synthesizing nilotinib analogs .

Mechanistic Pathway

-

DPPA activation : Forms acyl azide intermediate.

-

Rearrangement : Acyl azide → isocyanate.

-

Nucleophilic capture : t-BuOH or amines yield carbamates or ureas .

Functionalization via Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or sulfonation at the C3 position under strong acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) .

Coordination Chemistry

The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Ru, Pd), forming complexes used in catalysis or photoluminescence studies .

Scientific Research Applications

Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Amino Group (tert-Butyl (6-aminopyrimidin-4-yl)carbamate): The -NH₂ group increases basicity (pKa ~11.03), enhancing solubility in acidic environments. This property is critical for bioavailability in drug candidates .

- Chloro Group (tert-Butyl (2-chloropyrimidin-4-yl)carbamate) : The electron-withdrawing -Cl lowers electron density at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions. This reactivity is exploited in kinase inhibitor synthesis .

Structural and Functional Divergence

- Crystal Packing : tert-Butyl 4-methylpyridin-2-ylcarbamate forms dimers via intermolecular N–H···N hydrogen bonds, a feature critical for stabilizing solid-state structures .

- Biological Activity : Compounds like [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (I12)] () highlight the importance of pyridinyl-pyrimidinyl hybrids in modulating biological targets, though specific data for the target compound remain unreported.

Biological Activity

Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Antimicrobial Activity

Research indicates that butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

The compound has also been evaluated for antifungal activity. A series of related carbamates demonstrated moderate to strong antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with effective concentrations (EC50) ranging from 6.45 to 15.89 μg/mL . These findings suggest potential applications in agricultural settings as a fungicide.

Antitumor Activity

In cancer research, butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate has been investigated for its antitumor effects. Studies have shown that it inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC), with IC50 values indicating high potency . The compound's mechanism appears to involve the inhibition of specific enzymes related to tumor growth and metastasis.

The biological activity of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleotide metabolism and signal transduction pathways, which are crucial for cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity related to inflammation and immune response, contributing to its anti-inflammatory properties observed in various assays .

- Cellular Uptake : The structural features of the compound facilitate its uptake into cells, enhancing its bioavailability and efficacy against microbial pathogens .

Case Studies

Case Study 1 : A study on the efficacy of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate against MRSA demonstrated a significant reduction in bacterial load in infected animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing infection severity .

Case Study 2 : In a preclinical trial assessing its antitumor properties, the compound was tested on mice bearing TNBC tumors. Results indicated a substantial decrease in tumor size and weight compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling pyrimidine precursors with pyridine derivatives via carbamate linkages. For example, tert-butyl carbamate analogs are synthesized using coupling agents like HATU in the presence of bases (e.g., TEA) under anhydrous conditions . Optimization may include adjusting reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reagents. Validation via LC-MS or NMR is critical to confirm product purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while carbamate carbonyls appear near δ 150–160 ppm in C NMR . Purity should be assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store in sealed containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the pyrimidine ring under nucleophilic conditions?

- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups like Cl or F decrease reactivity ). Systematic comparative studies using analogs (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate vs. non-halogenated derivatives) under controlled conditions (e.g., pH, solvent polarity) can isolate contributing factors . Kinetic profiling via F NMR or in-situ IR may clarify mechanistic pathways .

Q. What methodological frameworks are appropriate for designing stability studies of the carbamate group under varying pH?

- Methodological Answer : Link stability testing to chemical degradation theories (e.g., acid/base-catalyzed hydrolysis). Design accelerated aging experiments at pH 2–12, monitoring degradation via HPLC and kinetic modeling (e.g., Arrhenius plots). Theoretical frameworks like transition-state theory can predict degradation pathways .

Q. How should one design experiments to assess the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with varying pyridine/pyrimidine substituents. Screen against kinase panels (e.g., ATP-binding assays) and validate selectivity via crystallography or molecular docking. Reference structural analogs like N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine for activity benchmarks .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from crystallinity or hydrate formation. Perform differential scanning calorimetry (DSC) to assess polymorphic states. Compare solubility in rigorously dried solvents (e.g., anhydrous DMSO vs. aqueous buffers) .

Experimental Design Challenges

Q. What strategies mitigate side reactions during carbamate formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.